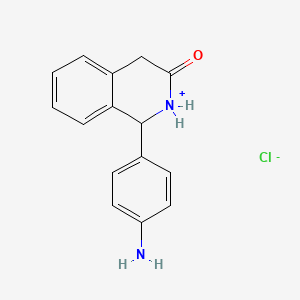
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is a complex organic compound with the molecular formula C20H18N2O6S and a molecular weight of 414.4 g/mol It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxy group and the other with a phenoxyethyl hydrogen sulphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate typically involves the diazotization of 4-aminobiphenyl-3-ol followed by coupling with 4-phenoxyethyl hydrogen sulphate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Conditions involving Lewis acids or bases to facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Biphenylamines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with biological targets, leading to various physiological effects. The hydroxy and phenoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylphenol: Similar in structure but lacks the azo and phenoxyethyl hydrogen sulphate groups.
Azo dyes: Share the azo linkage but differ in the substituents on the aromatic rings.
Uniqueness
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
73301-95-8 |
|---|---|
Molecular Formula |
C20H18N2O6S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H18N2O6S/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26/h1-11,14,23H,12-13H2,(H,24,25,26) |
InChI Key |
DUIKFSGXLFVAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





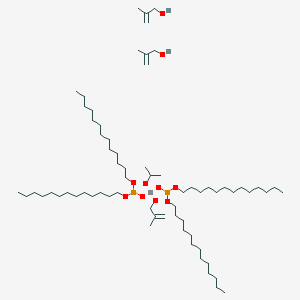
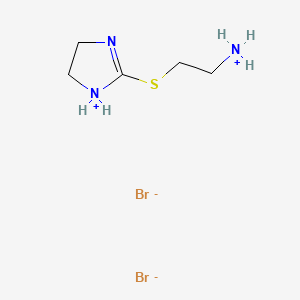
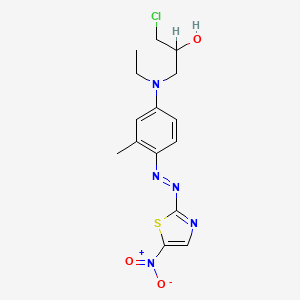
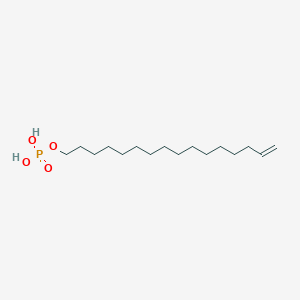

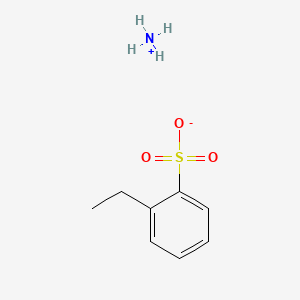
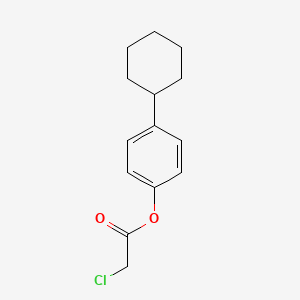
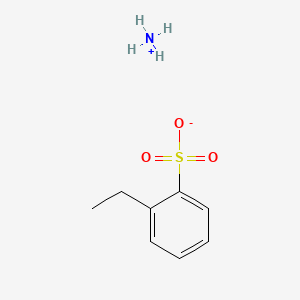
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)

